9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-15-6-4-7-19(16(15)2)28-12-5-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-10-18(25)11-9-17/h4,6-11H,5,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILHPRJZYEEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine analogue that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C25H26FN5O2
- Molecular Weight : 447.51 g/mol
- IUPAC Name : 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione
Synthesis
The synthesis of this compound typically involves the modification of existing purine structures through various chemical reactions such as alkylation and arylation. The introduction of the 2,3-dimethylphenyl and 4-fluorobenzyl groups is crucial for enhancing its biological activity.
Antimicrobial Activity
Purine analogues have been widely studied for their antimicrobial properties. Research indicates that this specific compound exhibits significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies suggest that compounds with similar structures often show low MIC values against Mycobacterium tuberculosis and other pathogens .
Antitumor Activity
Several studies have indicated that purine derivatives can inhibit tumor cell proliferation. The compound has shown potential in:
- Cell Line Studies : In vitro tests against human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated promising antiproliferative effects. The IC50 values for structurally related compounds have been reported in the micromolar range .
The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and cellular metabolism:
- Inhibition of Enzymatic Activity : Purine analogues often act as inhibitors of enzymes involved in nucleotide metabolism, leading to disrupted DNA and RNA synthesis.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
Case Studies
- Antimycobacterial Screening : A study evaluated a series of purine derivatives for their antimycobacterial activity. The findings indicated that modifications at the 9-position significantly influenced efficacy against drug-resistant strains .
- Cytotoxicity Assessment : The selectivity index (SI), calculated as IC50/MIC ratio, is critical for assessing the safety profile of these compounds. Compounds with high SI values are considered more favorable in therapeutic contexts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H26FN5O2 |
| Molecular Weight | 447.51 g/mol |
| Antimicrobial MIC | Varies (e.g., < 0.78 µg/mL) |
| Antitumor IC50 (MCF-7) | Micromolar range |
| Selectivity Index (SI) | High values preferred |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that purine derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been shown to possess activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) highlights that modifications at specific positions can enhance efficacy against resistant strains of bacteria .
Anticancer Properties
There is emerging evidence that purine derivatives can inhibit cancer cell proliferation. For instance, the compound has demonstrated cytotoxic effects on various cancer cell lines by targeting specific signaling pathways involved in cell growth and apoptosis. The presence of the dimethylphenyl and fluorobenzyl groups may contribute to improved selectivity and potency against tumor cells compared to traditional chemotherapeutics .
Study 1: Antimycobacterial Activity
In a recent study published in the European Journal of Medicinal Chemistry, a series of purine derivatives were synthesized and screened for their antimycobacterial activity. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 1 μM against Mtb H37Rv strains. This suggests a promising avenue for developing new antitubercular agents based on this scaffold .
Study 2: Anticancer Activity
Another study investigated the cytotoxic effects of purine derivatives on HepG2 liver cancer cells. The compound was found to significantly reduce cell viability with an IC50 value indicating potent anticancer activity. The study also explored the SAR and identified critical structural features necessary for enhanced bioactivity.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step alkylation and cyclization reactions. Key parameters include solvent selection (e.g., ethanol or methanol for crystallization) , reaction time (3–10 hours depending on substituents) , and purification techniques like column chromatography or recrystallization . For example, microwave-assisted solvent-free synthesis can reduce reaction time and improve yields (e.g., 74% yield for a structurally similar compound) . Design of Experiments (DoE) principles, such as varying temperature, solvent ratios, and catalyst loading, can systematically optimize conditions .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., methyl groups at δ ~3.35–3.53 ppm) .
- X-ray crystallography for resolving stereochemistry and crystal packing, as demonstrated for fluorophenyl-substituted analogs .
- UPLC/MS for assessing purity (>95% purity achievable via gradient elution) .
- IR spectroscopy to verify carbonyl stretches (~1,700 cm⁻¹) and aromatic C–F bonds .
Q. How is the compound screened for initial pharmacological activity?
Methodological Answer: Prioritize in vitro assays to evaluate target engagement. For neurodegenerative applications:
- MAO-B inhibition assays using spectrophotometric methods (e.g., monitoring kynuramine oxidation) .
- Cyclooxygenase (COX) inhibition in rat neutrophil models to assess anti-inflammatory potential .
- Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes (e.g., MAO-A) to minimize off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
Methodological Answer:
- Substituent variation: Replace the 4-fluorobenzyl group with bulkier aryl moieties (e.g., 3-chloro-6-fluorobenzyl) to enhance MAO-B binding .
- Ring expansion: Enlarge the tetrahydropyrimidine ring to a diazepine system, improving water solubility while retaining activity (e.g., diazepino[2,1-f]purinediones with 55% MAO-B inhibition at 10 µM) .
- Hybrid molecules: Incorporate dopamine-mimetic fragments (e.g., dihydroxyphenethylamine) to target dual pathways in neurodegeneration .
Q. How can contradictory solubility and bioavailability data be resolved?
Methodological Answer:
- Solubility enhancement: Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts of amine derivatives) .
- Bioavailability studies: Conduct parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetics in rodent models. For example, prenylated analogs show reduced gastric toxicity but require solubility adjustments .
- Molecular dynamics simulations to predict logP and solubility parameters based on substituent hydrophobicity .
Q. What advanced techniques validate target engagement in complex biological systems?
Methodological Answer:
- Microdialysis in rodent brains to measure neurotransmitter levels (e.g., dopamine) after compound administration .
- PET/SPECT imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to assess blood-brain barrier penetration .
- Thermodynamic solubility assays in simulated cerebrospinal fluid to refine dosing regimens .
Q. How can computational models improve synthesis route design?
Methodological Answer:
- Retrosynthetic analysis using AI-driven platforms (e.g., Chematica) to identify optimal pathways for introducing methyl and fluorobenzyl groups .
- Density Functional Theory (DFT) to predict reaction energetics, such as cyclization barriers in solvent-free conditions .
- Machine learning (e.g., Random Forest models) to correlate reaction parameters (temperature, solvent polarity) with yield/purity trends from historical data .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in enzymatic inhibition data across studies?
Methodological Answer:
- Standardize assay conditions: Control pH (7.4 for physiological relevance), temperature (37°C), and enzyme source (recombinant vs. tissue-extracted MAO-B) .
- Validate with orthogonal assays: Compare fluorometric assays with HPLC-based metabolite quantification .
- Statistical rigor: Use ANOVA or mixed-effects models to account for batch-to-batch variability in compound synthesis .
Q. What strategies confirm the absence of toxic metabolites in long-term studies?
Methodological Answer:
- Metabolite profiling via LC-HRMS to identify hydroxylated or glucuronidated derivatives .
- In vitro hepatotoxicity screening in HepG2 cells, monitoring ALT/AST release after 72-hour exposure .
- In vivo histopathology in rodent models, focusing on hepatic and renal tissues after 28-day dosing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
